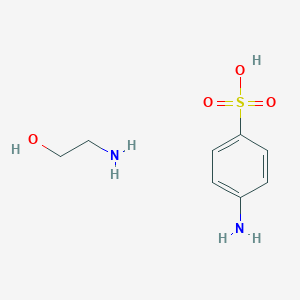
4-aminobenzenesulfonic acid; 2-aminoethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-aminobenzenesulfonic acid; 2-aminoethanol is a chemical compound formed by the combination of sulfanilic acid and 2-aminoethanol in a 1:1 molar ratio. Sulfanilic acid is an aromatic amine derived from aniline, while 2-aminoethanol, also known as ethanolamine, is an organic chemical compound that contains both amine and alcohol functional groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfanilic acid, compd. with 2-aminoethanol (1:1) typically involves the reaction of sulfanilic acid with 2-aminoethanol under controlled conditions. The reaction is carried out in an aqueous medium, where sulfanilic acid is dissolved in water and 2-aminoethanol is added slowly with constant stirring. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the compound. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of sulfanilic acid, compd. with 2-aminoethanol (1:1) follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-aminobenzenesulfonic acid; 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group in sulfanilic acid to an amine group.
Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different functional groups replacing the amino or hydroxyl groups.
Aplicaciones Científicas De Investigación
4-aminobenzenesulfonic acid; 2-aminoethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and used in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sulfanilic acid, compd. with 2-aminoethanol (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pairs. In biological systems, it may interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-aminobenzenesulfonic acid; 2-aminoethanol can be compared with other similar compounds, such as:
Sulfanilic acid, compd. with 2-amino-2-methyl-1-propanol (11): Similar in structure but with a different amine component.
Sulfanilic acid, compd. with 2-amino-2-hydroxymethyl-1,3-propanediol (11): Contains an additional hydroxyl group, leading to different chemical properties.
Sulfanilic acid, compd. with 2-amino-2-ethyl-1,3-propanediol (11): Has an ethyl group, which affects its reactivity and applications.
The uniqueness of sulfanilic acid, compd. with 2-aminoethanol (1:1) lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
15730-83-3 |
|---|---|
Fórmula molecular |
C8H14N2O4S |
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
4-aminobenzenesulfonic acid;2-aminoethanol |
InChI |
InChI=1S/C6H7NO3S.C2H7NO/c7-5-1-3-6(4-2-5)11(8,9)10;3-1-2-4/h1-4H,7H2,(H,8,9,10);4H,1-3H2 |
Clave InChI |
HGHYGRYUGKKTPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)O.C(CO)N |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)O.C(CO)N |
| 15730-83-3 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



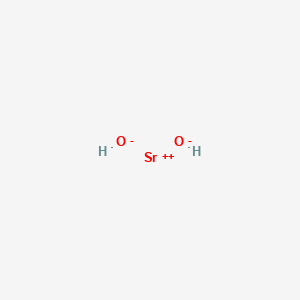
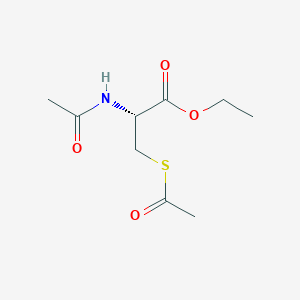
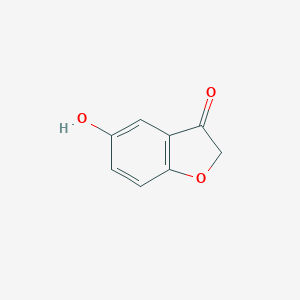
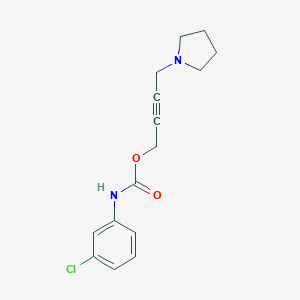

![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)

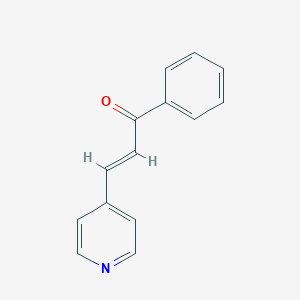
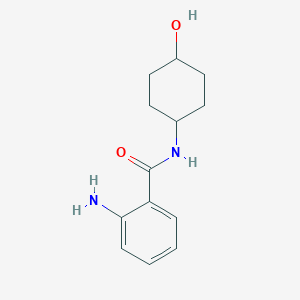


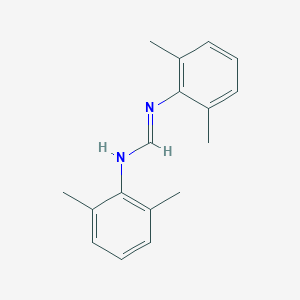
![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)
